(R)-1-(4-fluorophenyl)ethanamine
Overview
Description
®-1-(4-fluorophenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-fluorophenyl)ethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the reduction of 4-fluoroacetophenone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a chiral catalyst to obtain the desired enantiomer .
Industrial Production Methods
Industrial production of ®-1-(4-fluorophenyl)ethanamine often employs catalytic hydrogenation techniques. This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: It can be reduced to form the corresponding amine using reducing agents such as LiAlH4 or NaBH4.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-fluorophenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: Shares the fluorophenyl structure but differs in the amine group attachment.
4-Fluoromethamphetamine: Similar structure with a methamphetamine backbone.
4-Fluorophenethylamine: Similar phenyl and fluorine structure but with different side chains.
Uniqueness
®-1-(4-fluorophenyl)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426187 | |
Record name | (R)-1-(4-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374898-01-8 | |
Record name | (+)-1-(4-Fluorophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374898-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(4-fluorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine substituent in (R)-1-(4-Fluorophenyl)ethylamine influence its crystal packing compared to its non-fluorinated counterpart?
A1: Research suggests that while (R)-1-(4-Fluorophenyl)ethylamine and its non-fluorinated analog exhibit similar molecular structures and primary intermolecular interactions (N-H...O and N-H...N hydrogen bonds forming chains), the fluorine atom introduces unique secondary interactions. Specifically, the fluorine atom participates in short C–H···F contacts (approximately 2.6 Å) within the crystal lattice, influencing the overall packing arrangement. [] These C–H···F interactions are absent in the non-fluorinated counterpart. This highlights how seemingly minor structural modifications can impact intermolecular interactions and potentially influence physicochemical properties.
Q2: Can (R)-1-(4-Fluorophenyl)ethylamine be used as a chiral auxiliary to control the stereochemistry of products in organic synthesis?
A2: While the provided research articles do not directly investigate the use of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary, one study demonstrates its successful application in salt formation with (R)-2-methoxy-2-(1-naphthyl)propanoic acid. [] The resulting salts exhibited distinct crystal structures influenced by the fluorine substituent's position. This suggests potential for diastereomeric salt formation with chiral acids, a common strategy for chiral resolution and asymmetric synthesis. Further research is needed to explore the effectiveness of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary in various reactions.
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